1,1,3,4-Tetrabromobut-3-en-2-one
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Overview
Description
1,1,3,4-Tetrabromobut-3-en-2-one is a halogenated organic compound characterized by the presence of four bromine atoms attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3,4-Tetrabromobut-3-en-2-one can be synthesized through the bromination of but-3-en-2-one. The reaction typically involves the addition of bromine (Br₂) to but-3-en-2-one under controlled conditions. The process requires careful monitoring of temperature and reaction time to ensure the selective addition of bromine atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the consistency and purity of the product. The reaction conditions are optimized to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1,1,3,4-Tetrabromobut-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or completely debrominated products.
Oxidation Reactions: Oxidative conditions can lead to the formation of more complex structures or the cleavage of the butenone backbone.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield hydroxylated or aminated derivatives, while reduction reactions can produce less brominated or fully debrominated compounds.
Scientific Research Applications
1,1,3,4-Tetrabromobut-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s brominated structure makes it useful in studying halogenated organic compounds’ interactions with biological systems.
Medicine: Research into its potential as a pharmacophore for developing new drugs is ongoing.
Industry: It is used in the production of flame retardants and other brominated materials due to its high bromine content.
Mechanism of Action
The mechanism by which 1,1,3,4-Tetrabromobut-3-en-2-one exerts its effects involves interactions with various molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
1,1,2,3-Tetrabromopropane: Another brominated compound with a similar structure but different reactivity.
1,1,3,3-Tetrabromobutane: Shares the tetrabromo characteristic but has a different carbon backbone.
Uniqueness: 1,1,3,4-Tetrabromobut-3-en-2-one is unique due to its specific arrangement of bromine atoms and the presence of a double bond in the butenone structure. This configuration imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in synthesis and material science.
Properties
CAS No. |
56020-83-8 |
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Molecular Formula |
C4H2Br4O |
Molecular Weight |
385.67 g/mol |
IUPAC Name |
1,1,3,4-tetrabromobut-3-en-2-one |
InChI |
InChI=1S/C4H2Br4O/c5-1-2(6)3(9)4(7)8/h1,4H |
InChI Key |
QDMHHSIUMQQFCZ-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(=O)C(Br)Br)Br)Br |
Origin of Product |
United States |
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